5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde
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Overview
Description
5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C12H8F2O3 and a molecular weight of 238.19 g/mol . This compound is characterized by the presence of a furan ring substituted with a difluorophenoxy group and an aldehyde functional group. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 2,4-difluorophenol with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid.
Reduction: 5-[(2,4-Difluorophenoxy)methyl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The difluorophenoxy group may enhance the compound’s stability and binding affinity to specific targets.
Comparison with Similar Compounds
- 5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde
- 5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid
- 2-Methylfuran
Comparison: 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde is unique due to the presence of both difluorophenoxy and aldehyde groups, which confer distinct reactivity and stability compared to similar compounds. For instance, 5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde has a chlorophenoxy group instead of a difluorophenoxy group, which may result in different chemical properties and reactivity .
Properties
IUPAC Name |
5-[(2,4-difluorophenoxy)methyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O3/c13-8-1-4-12(11(14)5-8)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPDVQWJOBDFHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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